Ácido 5-hidroxi-2-metoxifenilborónico

Descripción general

Descripción

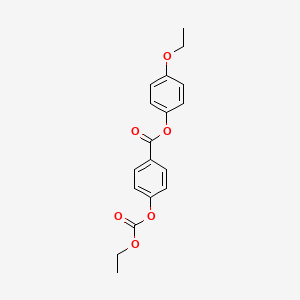

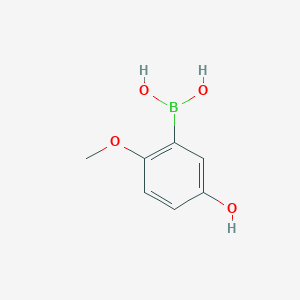

5-Hydroxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C7H9BO4 . It is a relatively stable compound that is readily prepared and generally environmentally benign .

Synthesis Analysis

Boronic acids, including 5-Hydroxy-2-methoxyphenylboronic acid, are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

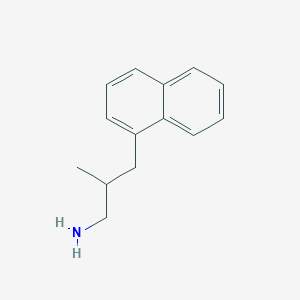

The molecular structure of 5-Hydroxy-2-methoxyphenylboronic acid is represented by the InChI code1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3 . The compound has a molecular weight of 167.96 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving 5-Hydroxy-2-methoxyphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in Suzuki–Miyaura couplings .Physical And Chemical Properties Analysis

5-Hydroxy-2-methoxyphenylboronic acid has a molecular weight of 167.96 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 168.0593889 g/mol .Aplicaciones Científicas De Investigación

Acoplamiento Cruzado de Suzuki-Miyaura en Síntesis Orgánica

Ácido 5-hidroxi-2-metoxifenilborónico: es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales en la síntesis orgánica . Esta reacción es conocida por su capacidad para formar enlaces carbono-carbono en condiciones suaves, lo que la convierte en un elemento básico en la síntesis de moléculas orgánicas complejas. La porción de ácido borónico del This compound reacciona con varios haluros en presencia de un catalizador de paladio, lo que lleva a la formación de compuestos biarílicos, que son importantes en los productos farmacéuticos y agroquímicos.

Química Medicinal: Desarrollo de Inhibidores Enzimáticos

En química medicinal, el This compound tiene aplicaciones potenciales en el desarrollo de inhibidores enzimáticos. El grupo ácido borónico puede interactuar con los sitios activos de las enzimas, particularmente aquellos con funcionalidades cis-diol, lo que puede interrumpir su actividad biológica. Esta interacción es crucial en el diseño de inhibidores para enzimas como las proteasas de serina, que desempeñan un papel en diversas enfermedades.

Descubrimiento de Fármacos: Síntesis de Moléculas Objetivo

La utilidad del compuesto en el descubrimiento de fármacos está relacionada con su función en la síntesis de moléculas objetivo a través de la formación de enlaces carbono-carbono. Su participación en el acoplamiento de Suzuki-Miyaura lo convierte en un bloque de construcción esencial para crear diversas estructuras moleculares que se pueden evaluar posteriormente para su potencial terapéutico.

Química Analítica: Químicosensores

La porción de ácido borónico del This compound se puede utilizar en el diseño de quimiosensores . Estos sensores pueden detectar varios analitos, incluidos azúcares y aniones, lo cual es valioso en el monitoreo ambiental y el diagnóstico médico.

Química Supramolecular: Reconocimiento Molecular

Debido a su capacidad para formar complejos estables con dioles y otros polioles, el This compound se utiliza en estudios de reconocimiento molecular . Esta propiedad se aprovecha en el diseño de estructuras y dispositivos supramoleculares, como interruptores moleculares y sistemas de administración de fármacos.

Mecanismo De Acción

5-Hydroxy-2-methoxyphenylboronic acid is a boronic acid that is capable of forming stable complexes with sugars, such as glucose and fructose. The formation of these complexes is due to the formation of hydrogen bonds between the boron atom of the 5-Hydroxy-2-methoxyphenylboronic acid and the hydroxyl groups of the sugar. These complexes can then bind to proteins, such as enzymes, and modulate their activity. Additionally, 5-Hydroxy-2-methoxyphenylboronic acid can act as an inhibitor of enzymes, such as glycosyltransferases and glycosidases, by binding to the active site of the enzyme and blocking its activity.

Biochemical and Physiological Effects

5-Hydroxy-2-methoxyphenylboronic acid has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as glycosyltransferases and glycosidases, which are involved in the metabolism of carbohydrates. Additionally, 5-Hydroxy-2-methoxyphenylboronic acid has been shown to inhibit the activity of certain proteins, such as the glucose transporter GLUT4, which is involved in the uptake of glucose from the bloodstream. Furthermore, 5-Hydroxy-2-methoxyphenylboronic acid has been shown to modulate the activity of certain hormones, such as insulin, which is involved in the regulation of blood glucose levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Hydroxy-2-methoxyphenylboronic acid has a number of advantages and limitations for laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, 5-Hydroxy-2-methoxyphenylboronic acid is capable of forming stable complexes with sugars, which makes it an ideal reagent for studying the binding of carbohydrates to proteins. On the other hand, this compound is not very soluble in organic solvents, which can limit its use in certain experiments. Furthermore, 5-Hydroxy-2-methoxyphenylboronic acid is relatively expensive, which can limit its use in some applications.

Direcciones Futuras

The potential future directions for 5-Hydroxy-2-methoxyphenylboronic acid are numerous. This compound has already been used in a variety of scientific research and laboratory experiments, but there are still many unexplored areas. For example, 5-Hydroxy-2-methoxyphenylboronic acid could be used to study the binding of other molecules, such as hormones and neurotransmitters, to proteins. Additionally, this compound could be used to study the mechanism of action of certain drugs, as well as to develop new drugs or treatments for various diseases. Furthermore, 5-Hydroxy-2-methoxyphenylboronic acid could be used to develop new sensors or diagnostic tools for the detection of various molecules or compounds. Finally, 5-Hydroxy-2-methoxyphenylboronic acid could be used to develop new materials or nanomaterials with unique properties.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme. The boronic acid group forms reversible covalent bonds with the serine or threonine residues in the active site, thereby inhibiting the enzyme’s activity. Additionally, 5-Hydroxy-2-methoxyphenylboronic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of 5-Hydroxy-2-methoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This, in turn, affects gene expression and cellular metabolism. Moreover, 5-Hydroxy-2-methoxyphenylboronic acid has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy-2-methoxyphenylboronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 5-Hydroxy-2-methoxyphenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins. The compound’s ability to interact with multiple biomolecules underscores its versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2-methoxyphenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of phenol and boric acid. Long-term studies have shown that 5-Hydroxy-2-methoxyphenylboronic acid can have sustained effects on cellular function, particularly in in vitro models. Its degradation products may also contribute to the observed biological effects .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of dose optimization in preclinical research .

Metabolic Pathways

5-Hydroxy-2-methoxyphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated and demethylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of 5-Hydroxy-2-methoxyphenylboronic acid with metabolic enzymes underscore its potential as a modulator of metabolic pathways .

Transport and Distribution

The transport and distribution of 5-Hydroxy-2-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 5-Hydroxy-2-methoxyphenylboronic acid within tissues is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 5-Hydroxy-2-methoxyphenylboronic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of 5-Hydroxy-2-methoxyphenylboronic acid within subcellular compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

Propiedades

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRDJBWONYWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660533 | |

| Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072952-43-2 | |

| Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)

![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)

![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)